molecular formula C9H14Cl2N2O2 B1522905 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride CAS No. 1303889-59-9

3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride

Cat. No.: B1522905
CAS No.: 1303889-59-9
M. Wt: 253.12 g/mol
InChI Key: QPPYPAMEXMYCSD-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H12N2O2·2HCl and a molecular weight of 253.13 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride typically involves the reaction of 2-(pyridin-2-ylmethyl)propanoic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines .

Scientific Research Applications

3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research applications, particularly in the design of new therapeutic agents and the study of biochemical pathways .

Properties

IUPAC Name

2-(aminomethyl)-3-pyridin-2-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-6-7(9(12)13)5-8-3-1-2-4-11-8;;/h1-4,7H,5-6,10H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPYPAMEXMYCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(CN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride
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3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride
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3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride
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3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride
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3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 6
3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride

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